

Davalintide: A Technical Guide to its Sequence, Structure, and Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Davalintide (also known as AC2307) is a second-generation synthetic peptide analogue of the human hormone amylin. Engineered as a chimera of rat amylin and salmon calcitonin, **Davalintide** exhibits enhanced pharmacological properties, including a prolonged duration of action in reducing food intake and body weight compared to native amylin.[1][2] This technical guide provides a comprehensive overview of **Davalintide**'s molecular structure, its interaction with amylin, calcitonin, and CGRP receptors, and the downstream signaling pathways it modulates. The document includes a summary of its biological activity, detailed experimental methodologies, and visual representations of its mechanism of action.

Molecular Structure and Sequence

Davalintide is a 32-amino acid peptide with a molecular formula of C₁₅₂H₂₄₈N₅₀O₄₉S₂ and a molecular weight of approximately 3624.04 g/mol .[3] Its structure is characterized by a disulfide bridge between the cysteine residues at positions 2 and 7 and a C-terminal amidation, both of which are crucial for its biological activity.[4]

Amino Acid Sequence: The primary amino acid sequence of **Davalintide** is as follows[3]: Lys-Cys-Asn-Thr-Ala-Thr-Cys-Val-Leu-Gly-Arg-Leu-Ser-Gln-Glu-Leu-His-Arg-Leu-Gln-Thr-Tyr-Pro-Arg-Thr-Asn-Thr-Gly-Ser-Asn-Thr-Tyr-NH₂



A disulfide bridge is formed between Cys² and Cys³.

Quantitative Biological Data

Davalintide's biological activity is characterized by its binding affinity to various receptors and its potency in eliciting physiological responses. The following tables summarize the available quantitative data.

Table 1: Receptor Binding Affinity

Receptor Target	Ligand	Binding Affinity (K₁ or IC₅₀)	Species/Tissue Source	Reference
Amylin Receptor	Davalintide	High Affinity (Specific values not reported)	Rat Nucleus Accumbens	
Calcitonin Receptor (CTR)	Davalintide	~100-fold greater affinity than rat amylin	Rat	
Calcitonin Gene- Related Peptide (CGRP) Receptor	Davalintide	~10-fold greater affinity than rat amylin	Human	-

Table 2: In Vitro and In Vivo Potency



Assay	Parameter	Davalintide	Native Amylin	Species	Reference
cAMP Production	EC50	Comparable potency to amylin (Specific values not reported)	Comparable potency to Davalintide	Rat (RINm5F cells)	
Food Intake Reduction (IP injection)	ED50	5.0 μg/kg	11.3 μg/kg	Rat	
Gastric Emptying Inhibition (SC injection)	ED50	2.3 μg/kg	4.1 μg/kg	Rat	
Duration of Food Intake Suppression	-	Up to 23 hours	Approximatel y 6 hours	Rat	

Mechanism of Action and Signaling Pathways

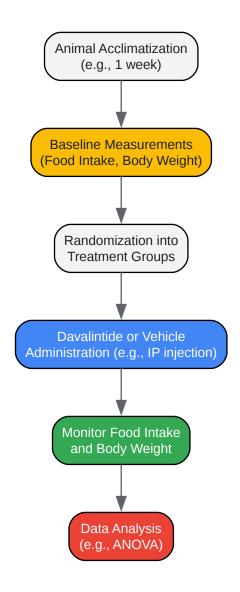
Davalintide exerts its effects by acting as an agonist at amylin receptors, which are heterodimeric G protein-coupled receptors (GPCRs). These receptors consist of the calcitonin receptor (CTR) complexed with a receptor activity-modifying protein (RAMP). The specific RAMP subtype (RAMP1, 2, or 3) determines the receptor's affinity for amylin and other related peptides.

Upon binding of **Davalintide** to the amylin receptor, a conformational change is induced, leading to the activation of the associated G protein, primarily Gas. This activation stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The increased intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets, leading to the physiological effects of **Davalintide**, such as reduced food intake and slowed gastric emptying. The prolonged action of **Davalintide** is attributed to its slow dissociation from the amylin receptor.



Below is a DOT script representation of the **Davalintide** signaling pathway.





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